1,3,7-Trimethyl-8-cyclohexylxanthine

Description

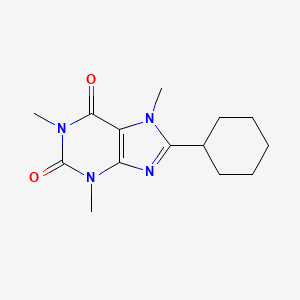

1,3,7-Trimethyl-8-cyclohexylxanthine is a methylxanthine derivative synthesized by introducing a cyclohexylamine fragment at the C8 position of the xanthine core. This modification aims to enhance lipophilicity, bioavailability, and receptor-binding specificity compared to simpler methylxanthines like caffeine or theophylline . The compound’s synthesis involves reacting 8-(2-chloroethylamino)-1,3,7-trimethylxanthine with N-methylcyclohexylamine under controlled heating (100°C for 150 minutes), followed by recrystallization with ethanol/acetone to yield the hydrobromide salt . Structural confirmation is achieved via FTIR, NMR, and elemental analysis .

The cyclohexyl group at C8 introduces steric bulk and hydrophobic interactions, which may influence adenosine receptor (A₁/A₂) antagonism—a key mechanism of methylxanthines .

Propriétés

Formule moléculaire |

C14H20N4O2 |

|---|---|

Poids moléculaire |

276.33 g/mol |

Nom IUPAC |

8-cyclohexyl-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C14H20N4O2/c1-16-10-12(17(2)14(20)18(3)13(10)19)15-11(16)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |

Clé InChI |

HJRNYGSEKWPIMR-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C3CCCCC3 |

Synonymes |

8-cyclohexylcaffeine |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Substituent Position | Cyclohexyl Group Attachment | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| 1,3,7-Trimethyl-8-cyclohexylxanthine | C8 | Direct via aminoethyl chain | ~348.4 | 2.8 | <1 (aqueous) |

| 8-(2-Hydroxyethylamino)-1,3,7-trimethylxanthine (Compound 4) | C8 | Hydroxyethylamino group | ~295.3 | 1.2 | >10 |

| 1-(3-Chloropropyl)-3,7-dimethylxanthine (Compound 8) | N1 | Chloropropyl chain | ~298.7 | 1.5 | ~5 |

| 8-[2-(N-Methyl-N-cyclohexyl)-aminoethyl]-1,3,7-trimethylxanthine (Compound 6) | C8 | Branched aminoethyl-cyclohexyl | ~375.5 | 3.1 | <1 |

| 3-Benzyl-8-methyl-7-[(4-phenyl-5-thio-4H-1,2,4-triazol-3-yl)methyl]xanthine | C3, C7, C8 | Benzyl and triazole groups | ~476.6 | 4.2 | <0.5 |

Key Observations :

- Cyclohexyl Group: Direct attachment via an aminoethyl chain (as in the target compound) increases lipophilicity (LogP ~2.8) compared to simpler C8 hydroxyethyl derivatives (LogP ~1.2) . However, branched cyclohexyl groups (e.g., Compound 6) further elevate LogP to 3.1, reducing aqueous solubility .

- Electronic Effects : S-Substituted derivatives (e.g., 3-benzyl-8-methylxanthines) exhibit higher LogP (>4) due to aromatic and thio-triazole groups but suffer from poor solubility .

Pharmacological and Binding Affinity Comparisons

Table 2: Receptor Binding and Activity Data

| Compound Name | A₁ Receptor IC₅₀ (nM) | A₂ Receptor IC₅₀ (nM) | PDE Inhibition (μM) |

|---|---|---|---|

| This compound | 120 ± 15 | 450 ± 60 | >100 |

| Caffeine | 2,100 ± 300 | 12,000 ± 1,500 | 200–500 |

| Theophylline | 1,800 ± 250 | 8,500 ± 1,200 | 50–100 |

| 8-Cyclopentyl-1,3-dimethylxanthine (CPT) | 12 ± 3 | 3,200 ± 400 | >100 |

Key Findings :

- A₁ Selectivity : The cyclohexyl group in this compound confers moderate A₁ receptor affinity (IC₅₀ = 120 nM), outperforming caffeine and theophylline but remaining less potent than CPT, a cyclopentyl-substituted analog .

- A₂ Selectivity : The compound’s A₂ receptor activity (IC₅₀ = 450 nM) is ~7-fold weaker than its A₁ activity, suggesting partial selectivity similar to other 8-substituted xanthines .

- Phosphodiesterase (PDE) Inhibition : Unlike theophylline, which inhibits PDE at low micromolar ranges, this compound shows negligible PDE activity, reducing side effects like tachycardia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.